molecular formula C9H13N B3326716 4-Sec-butylpyridine CAS No. 27876-19-3

4-Sec-butylpyridine

Cat. No.: B3326716
CAS No.: 27876-19-3
M. Wt: 135.21 g/mol
InChI Key: HGMLMFWWXQNLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sec-butylpyridine is an organic compound with the molecular formula C₉H₁₃N It is a derivative of pyridine, where the pyridine ring is substituted with a sec-butyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sec-butylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with sec-butyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyridine and sec-butyl halide (e.g., sec-butyl bromide or sec-butyl chloride).

    Reaction Conditions: The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the pyridine, generating a nucleophilic pyridine anion. This anion then attacks the sec-butyl halide, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Sec-butylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield the corresponding tetrahydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Sec-butylpyridine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological systems and as a potential bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Sec-butylpyridine depends on its specific application

    Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.

    Coordination with Metals: As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique chemical properties.

    Chemical Reactivity: The presence of the sec-butyl group and the pyridine ring allows for diverse chemical reactivity, enabling its use in various synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylpyridine: Similar to 4-Sec-butylpyridine but with a tert-butyl group instead of a sec-butyl group.

    4-Isobutylpyridine: Contains an isobutyl group at the fourth position of the pyridine ring.

    4-n-Butylpyridine: Features a normal butyl group at the fourth position.

Uniqueness

This compound is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic effects compared to other butyl-substituted pyridines. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-butan-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8(2)9-4-6-10-7-5-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMLMFWWXQNLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031101
Record name 4-Sec-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27876-19-3
Record name 4-Sec-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A method similar to that of Brown and Murphey is employed.4Approximately 500 ml of NH3 was condensed in a 1-liter flask; 1 mole of sodium amine (Fisher) followed by 1.0 mole of 4-ethylpyridine is added to the flask. After stirring under NH3 reflux for 30 minutes, 1.1 mole of ethyl iodide is added via an addition funnel to the orange-red suspension over a 1.5 hour period. Stirring is continued after the ethyliodide addition is complete and the solvent is allowed to evaporate slowly. Water (50 ml) is added to the residue and the layers are separated. The aqueous layer is extracted with ether and the combined organic layers are dried over Na2CO3, concentrated, and distilled. A colorless oil, 117.2 gm (87%), bp 120-25/90mm (lit.5 128°-30°/100 mm) is collected. The oil exhibits an nmr signal typical for a sec-butyl group in addition to the usual pattern for 4-substituted pyridine.
[Compound]
Name
sodium amine
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Sec-butylpyridine
Reactant of Route 2
Reactant of Route 2
4-Sec-butylpyridine
Reactant of Route 3
Reactant of Route 3
4-Sec-butylpyridine
Reactant of Route 4
Reactant of Route 4
4-Sec-butylpyridine
Reactant of Route 5
Reactant of Route 5
4-Sec-butylpyridine
Reactant of Route 6
Reactant of Route 6
4-Sec-butylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.